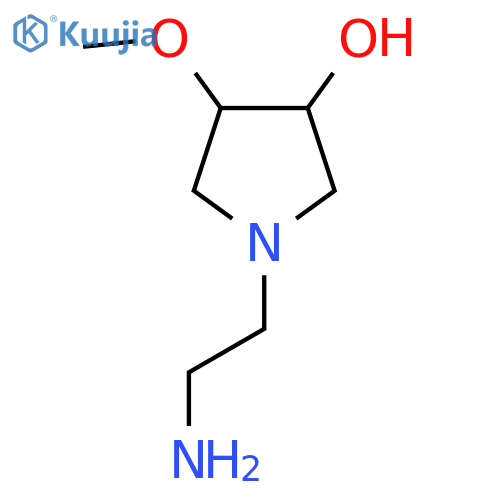Cas no 2091652-44-5 (1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol)

2091652-44-5 structure
商品名:1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol
CAS番号:2091652-44-5
MF:C7H16N2O2
メガワット:160.214141845703
CID:4771602
1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 1-(2-aminoethyl)-4-methoxypyrrolidin-3-ol
- 1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol
-
- インチ: 1S/C7H16N2O2/c1-11-7-5-9(3-2-8)4-6(7)10/h6-7,10H,2-5,8H2,1H3
- InChIKey: LIRNSOVTTMTLCM-UHFFFAOYSA-N
- ほほえんだ: O(C)C1CN(CCN)CC1O
計算された属性
- せいみつぶんしりょう: 160.121177757 g/mol
- どういたいしつりょう: 160.121177757 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 121
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 160.21
- トポロジー分子極性表面積: 58.7
- 疎水性パラメータ計算基準値(XlogP): -1.6
1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1907-7749-1g |
1-(2-aminoethyl)-4-methoxypyrrolidin-3-ol |
2091652-44-5 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
| TRC | A116461-1g |
1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol |
2091652-44-5 | 1g |
$ 570.00 | 2022-06-08 | ||
| Life Chemicals | F1907-7749-0.25g |
1-(2-aminoethyl)-4-methoxypyrrolidin-3-ol |
2091652-44-5 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
| Life Chemicals | F1907-7749-0.5g |
1-(2-aminoethyl)-4-methoxypyrrolidin-3-ol |
2091652-44-5 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
| TRC | A116461-500mg |
1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol |
2091652-44-5 | 500mg |
$ 365.00 | 2022-06-08 | ||
| Life Chemicals | F1907-7749-10g |
1-(2-aminoethyl)-4-methoxypyrrolidin-3-ol |
2091652-44-5 | 95%+ | 10g |
$3034.0 | 2023-09-07 | |
| Life Chemicals | F1907-7749-2.5g |
1-(2-aminoethyl)-4-methoxypyrrolidin-3-ol |
2091652-44-5 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
| Life Chemicals | F1907-7749-5g |
1-(2-aminoethyl)-4-methoxypyrrolidin-3-ol |
2091652-44-5 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
| TRC | A116461-100mg |
1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol |
2091652-44-5 | 100mg |
$ 95.00 | 2022-06-08 |
1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol 関連文献
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
2091652-44-5 (1-(2-Aminoethyl)-4-methoxypyrrolidin-3-ol) 関連製品
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 61549-49-3(9-Decenenitrile)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
